An indole derivative and 5-HT3 RECEPTOR antagonist that is used for the prevention of nausea and vomiting.
Tropisetron hydrochloride
CAS No.: 105826-92-4
Cat. No.: VC20762679
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105826-92-4 |
---|---|
Molecular Formula | C17H21ClN2O2 |
Molecular Weight | 320.8 g/mol |
IUPAC Name | [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12-;/m0./s1 |
Standard InChI Key | XIEGSJAEZIGKSA-FXMYHANSSA-N |
Isomeric SMILES | CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |
SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl |
Appearance | Powder |
Chemical Identity and Structure
Tropisetron hydrochloride is the hydrochloride salt form of tropisetron, an indole derivative with potent antiemetic properties. The compound is characterized by the following properties:
Nomenclature and Identification
Tropisetron hydrochloride is identified by its IUPAC name [(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride . This complex molecular structure contains both an indole moiety and a tropane alkaloid component, giving it unique pharmacological properties.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that influence its pharmaceutical applications, as summarized in Table 1.
Table 1: Physical and Chemical Properties of Tropisetron Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₂₀N₂O₂·HCl |
Molecular Weight | 320.81 g/mol |
CAS Number | Various (see regulatory documentation) |
Physical Form | Crystalline solid |
Product Categories | API Reference Standards, Serotonin agents, Antiemetics |
Drug Type | Antiemetic |
Several synonyms exist for this compound, including indole-3-carboxylic acid tropine ester hydrochloride, ICS 205-930, and Navoban (trade name) .
Mechanism of Action
Pharmacodynamic Profile
Tropisetron hydrochloride functions as a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist . This mechanism is central to its therapeutic efficacy in managing nausea and vomiting across various clinical scenarios.
Molecular Interactions
The compound competitively binds to and blocks the action of serotonin at 5-HT3 receptors in two primary locations:
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Peripherally on vagus nerve terminals located in the gastrointestinal tract
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Centrally in the chemoreceptor trigger zone (CTZ) of the area postrema within the central nervous system
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Tropisetron demonstrates rapid absorption from the gastrointestinal tract with a mean half-life of approximately 20 minutes and nearly complete absorption (more than 95%) . Due to first-pass metabolism in the liver, the absolute bioavailability of a standard 5 mg oral dose is approximately 60% . Peak plasma concentrations are typically attained within three hours of administration .
Distribution and Protein Binding
After absorption, tropisetron hydrochloride exhibits the following distribution characteristics:
Clinical Applications
Prevention of Chemotherapy-Induced Nausea and Vomiting
Tropisetron hydrochloride has established efficacy in preventing nausea and vomiting induced by cytotoxic cancer treatments. Its 24-hour duration of action allows for convenient once-daily administration, enhancing patient compliance . Studies indicate that tropisetron maintains its effectiveness when administered over multiple chemotherapy cycles .
Prevention of Post-Operative Nausea and Vomiting
A significant body of evidence supports the use of tropisetron hydrochloride for preventing post-operative nausea and vomiting (PONV). Meta-analysis results demonstrate superior efficacy compared to control groups:
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Lower incidence of rescue antiemetics (RR: 0.587; 95% CI 0.455–0.757; I² = 0.0)
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Reduced post-operative nausea (RR: 0.655; 95% CI 0.532–0.806; I² = 63.32)
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Decreased post-operative vomiting (RR: 0.622; 95% CI 0.552–0.700; I² = 49.09)
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Higher incidence of complete response (RR: 1.517; 95% CI 1.222–1.885; I² = 44.14)
Trial sequential analysis confirms these findings, with the cumulative Z-curve exceeding both conventional test and trial sequential monitoring boundaries for all measured outcomes .
Dosage and Administration
Recommended Dosing Regimens
For chemotherapy-induced nausea and vomiting, tropisetron is typically administered as six-day courses of 5 mg per day, which can be delivered intravenously . The specific dosing formulations available include:
Table 2: Available Dosage Forms of Tropisetron Hydrochloride
Formulation | Concentration | Volume | Total Content |
---|---|---|---|
Solution for Injection | 1 mg/mL | 2 mL | 2 mg tropisetron |
Solution for Injection | 1 mg/mL | 5 mL | 5 mg tropisetron |
Each 1 mL of solution contains additional excipients, including 3.5 mg sodium .
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